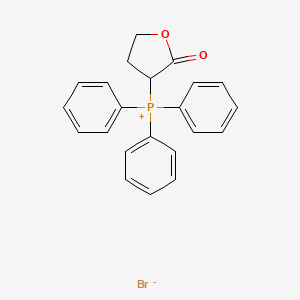
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide is a useful research compound. Its molecular formula is C22H20BrO2P and its molecular weight is 427.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reaction of Triphenylphosphine with Bromine: Triphenylphosphine is reacted with bromine to form triphenylphosphonium bromide.
Reaction with 1,3-Propanediol: The triphenylphosphonium bromide is then reacted with 1,3-propanediol under appropriate conditions to form (2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization from dichloromethane and diethyl ether .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide has several applications in scientific research, including :
Chemistry: It is used as a reagent in Wittig olefination reactions, which are important for the synthesis of alkenes.
Biology: The compound is used in the preparation of fluorescent probes for the specific detection of cysteine over homocysteine and glutathione.
Medicine: It is involved in the synthesis of antitumor agents and inhibitors of calmodulin kinase II.
Industry: The compound is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization.
Wirkmechanismus
The mechanism of action of (2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide involves its role as a reagent in various chemical reactions. In Wittig olefination, for example, the compound reacts with aldehydes or ketones to form alkenes. The triphenylphosphanium group acts as a leaving group, facilitating the formation of the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound is similar in structure and function, used in similar types of reactions.
(Triphenylphosphoranylidene)acetaldehyde: Another related compound used in Wittig reactions.
Uniqueness
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide is unique due to its specific structure, which includes the oxooxolan ring. This structure imparts unique reactivity and selectivity in various chemical reactions, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
28228-78-6 |
|---|---|
Molekularformel |
C22H20BrO2P |
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
(2-oxooxolan-3-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20O2P.BrH/c23-22-21(16-17-24-22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1 |
InChI-Schlüssel |
WZTZEEHOSLBCER-UHFFFAOYSA-M |
Kanonische SMILES |
C1COC(=O)C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















